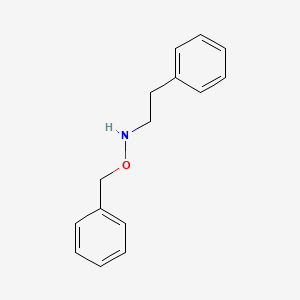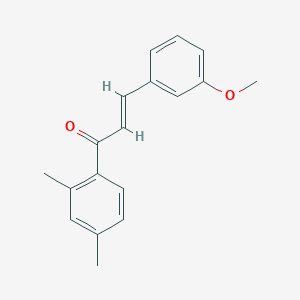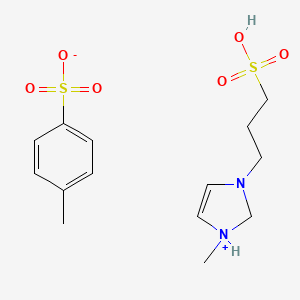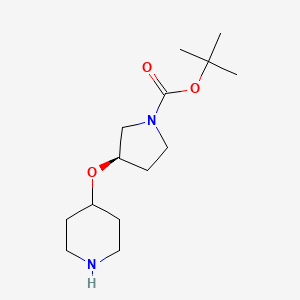
1-Tert-butyl-6-phenylpiperidine-2,4-dione
Descripción general
Descripción
Molecular Structure Analysis
The molecule consists of 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 37 atoms . The molecular weight of 1-Tert-butyl-6-phenylpiperidine-2,4-dione is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the compound .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 92-96 degrees Celsius . The compound is stored at a temperature of -10 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Novel Bioactive Compounds: A study demonstrated the synthesis of novel bioactive compounds, including analogs of 1,2,4-oxadiazole and N-phenylsuccinimide moieties, which were tested for antitumor activity. This research indicates the potential of derivatives like 1-Tert-butyl-6-phenylpiperidine-2,4-dione in the development of new therapeutic agents (Maftei et al., 2013).
Receptor Binding and Pharmacophoric Models
- Ligands for α₁-Adrenoceptor Subtypes: Research on 4-phenylpiperidine-2,6-dione derivatives, closely related to this compound, has shown significant promise as ligands for α₁-adrenergic receptor subtypes. These findings are crucial for understanding receptor interactions and designing targeted therapeutics (Romeo et al., 2011).
Chemical Reactions and Derivatives
- Formation of New Chemical Structures: The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones, which are structurally similar to this compound, results in the formation of new trifluoromethylated furan derivatives. This highlights the compound's potential in facilitating novel chemical reactions (Mosslemin et al., 2004).
Polymerization and Materials Science
- Ring-Opening Polymerization (ROP) Capability: Schiff-base compounds derived from anilines with structures related to this compound have been shown to be effective in the ring-opening polymerization of ε-caprolactone. This suggests potential applications in materials science and polymer chemistry (Zhang et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s crucial to handle this compound with care, following all safety guidelines.
Propiedades
IUPAC Name |
1-tert-butyl-6-phenylpiperidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-15(2,3)16-13(9-12(17)10-14(16)18)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLWCNTUXHROIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(CC(=O)CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B3168174.png)
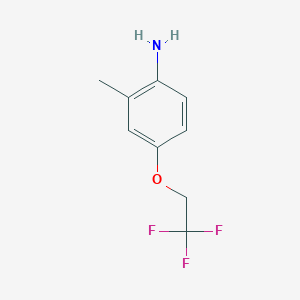
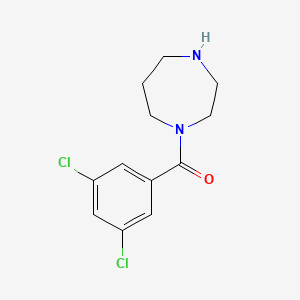


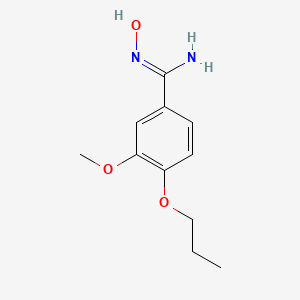
![[(4-Chloro-2-fluorobenzoyl)amino]acetic acid](/img/structure/B3168224.png)

![N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168232.png)
